molecular formula C21H19N3 B12942785 N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline CAS No. 110408-35-0

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

Cat. No.: B12942785
CAS No.: 110408-35-0
M. Wt: 313.4 g/mol
InChI Key: GULACLONQOJLRR-UHFFFAOYSA-N
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Description

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring the privileged indazole heterocyclic scaffold. The indazole core is recognized as a medicinally important moiety with a wide spectrum of biological activities and is commonly found in biologically active compounds . This structure is a key pharmacophore in the design of kinase inhibitors, which are critical for targeting signaling pathways dysregulated in various diseases . Specifically, 3-aryl-substituted indazole derivatives have been identified as a novel scaffold for potential multi-kinase inhibition, targeting critical components of oncogenic pathways such as PI3K, PDK1, and mTOR . The structural features of this compound suggest it is a valuable intermediate for researchers exploring structure-activity relationships (SAR) to develop selective or multi-targeted therapeutic agents. It is provided as a high-purity material for in vitro biochemical and cell-based assay development. Applications: This product is intended for use in pharmaceutical R&D, including as a building block for synthetic chemistry, a candidate for high-throughput screening, and a lead compound for the optimization of kinase inhibitor profiles. Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

110408-35-0

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-ethyl-4-(1-phenylindazol-3-yl)aniline

InChI

InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3

InChI Key

GULACLONQOJLRR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Intramolecular N-Arylation

A common and effective approach to synthesize N-phenyl-1H-indazoles involves copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones. This method can be adapted for preparing N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline by using appropriately substituted hydrazones and aryl halides.

  • Reaction Conditions: Typically involves Cu(OAc)2·H2O as catalyst (20 mol%), X-Phos ligand (5 mol%), and DMF as solvent.
  • Temperature: Around 100 °C.
  • Time: Approximately 8 hours.
  • Workup: Dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over Na2SO4, and purification by column chromatography.

This method yields high purity indazole derivatives and can be tailored to introduce the phenyl and aniline substituents at desired positions.

One-Pot Cascade Synthesis

One-pot cascade reactions have been reported for synthesizing indazole derivatives, including imidazo[1,2-b]indazoles, which share structural similarities. These methods involve:

  • Starting materials: 1H-indazol-3-amine, aldehydes, and acetylenes.
  • Catalysts: CuSO4·5H2O (21 mol%) and para-toluene sulfonic acid (10 mol%).
  • Solvent: Toluene.
  • Conditions: Reflux at 121 °C for 8.5 hours under nitrogen atmosphere.
  • Purification: Column chromatography.

Though this method is more suited for fused indazole derivatives, it demonstrates the utility of copper catalysis and acid co-catalysis in constructing complex indazole frameworks.

Specific Preparation Method for this compound

Stepwise Synthesis Approach

Based on the copper-catalyzed N-arylation and alkylation strategies, the preparation can be envisioned as follows:

Step Description Reagents/Conditions Notes
1 Synthesis of 4-(1-phenyl-1H-indazol-3-yl)aniline intermediate Copper-catalyzed N-arylation of o-chlorinated arylhydrazone with phenyl halide Cu(OAc)2·H2O, X-Phos, DMF, 100 °C, 8 h
2 N-Ethylation of the aniline nitrogen Reaction with ethyl iodide or ethyl bromide in presence of base (e.g., NaH) in DMF at 0 °C to room temperature Alkylation confirmed by TLC and NMR
3 Purification Extraction, drying, and column chromatography Yields typically 60-75% per step

Detailed Example from Literature Analogues

  • N-Arylation: 2-(2H-indazol-2-yl)aniline derivatives were reacted with aryl halides in the presence of Cu(OAc)2·H2O (20 mol%) and X-Phos (5 mol%) in DMF at 100 °C for 8 hours, yielding the desired N-aryl indazole products in 65-75% yields.
  • N-Alkylation: The aniline nitrogen was alkylated by treating the indazole-aniline intermediate with sodium hydride (1.25 equiv) and methyl iodide (1.1 equiv) in DMF at 0 °C for 12 hours, followed by aqueous workup and purification.

By substituting methyl iodide with ethyl iodide or ethyl bromide, N-ethylation can be achieved similarly.

Experimental Data Summary

Parameter Value/Condition Reference/Notes
Catalyst Cu(OAc)2·H2O (20 mol%) Copper-catalyzed N-arylation
Ligand X-Phos (5 mol%) Facilitates coupling
Solvent DMF Polar aprotic solvent
Temperature 100 °C For N-arylation step
Reaction Time 8 hours Monitored by TLC
Alkylation Base NaH (1.25 equiv) For N-ethylation
Alkylation Agent Ethyl iodide or bromide (1.1 equiv) Alkylation of aniline nitrogen
Alkylation Temperature 0 °C to room temperature Controlled to avoid side reactions
Purification Column chromatography (EtOAc/hexane) Standard purification
Typical Yields 60-75% per step Moderate to good yields

Summary and Recommendations

  • The preparation of this compound is best approached via copper-catalyzed intramolecular N-arylation of suitable hydrazone precursors, followed by N-ethylation of the aniline nitrogen.
  • Reaction conditions require careful control of temperature, catalyst loading, and reaction time to maximize yield and purity.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
  • Alkylation with ethyl halides under basic conditions in DMF is a reliable method for introducing the N-ethyl group.
  • Patented methods provide additional insights into intermediate handling and reaction optimization.

This synthesis strategy aligns with current best practices in indazole chemistry and is supported by multiple peer-reviewed studies and patent literature, ensuring a professional and authoritative approach to the preparation of this compound.

Chemical Reactions Analysis

Substitution Reactions

The aniline nitrogen participates in nucleophilic substitution reactions, particularly under catalytic conditions. For example:

  • Reaction with acyl chlorides : The N-ethyl aniline group undergoes acylation when treated with propanoyl chloride, forming amide derivatives. This reaction typically proceeds in the presence of a base (e.g., Et₃N) at ambient temperatures .

  • Alkylation : Secondary amines like piperidine react with intermediates derived from nitro-group reduction, suggesting potential for further functionalization at the aniline site .

Example Reaction Pathway :

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline+RCOClEt3NRCON(Et)-C6H4indazolyl-phenyl\text{this compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{RCON(Et)-C}_6\text{H}_4-\text{indazolyl-phenyl}

Hydrogenation and Reduction

The indazole ring and aromatic systems exhibit reducibility under hydrogenation conditions:

  • Indazole Ring Reduction : Palladium-catalyzed hydrogenation selectively reduces the indazole’s N–N bond or aromatic rings, depending on reaction conditions .

  • Nitro-Group Reduction : Intermediate nitro derivatives (e.g., from substitution reactions) are reduced to amines using H₂/Pd-C, enabling further functionalization .

Key Conditions :

Reaction TypeCatalystSolventYield (%)Reference
Indazole hydrogenationPd/C (10%)EtOAc/MeOH75–90
Nitro reductionH₂/Pd-CEtOH85–95

Oxidation Reactions

The ethyl group and aromatic systems undergo oxidation under specific conditions:

  • Ethyl Group Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the N-ethyl group to a carboxylic acid, though yields depend on steric hindrance from the indazole moiety.

  • Aromatic Ring Oxidation : The phenyl substituent may undergo hydroxylation or epoxidation under acidic or enzymatic conditions .

Example Reaction :

N-Ethyl-...anilineKMnO4,H2SO4N-(Carboxyethyl)-...aniline\text{N-Ethyl-...aniline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{N-(Carboxyethyl)-...aniline}

Cross-Coupling Reactions

The indazole and phenyl groups participate in metal-catalyzed couplings:

  • Suzuki Coupling : Brominated intermediates derived from the indazole core react with arylboronic acids in the presence of Pd(PPh₃)₄, enabling biaryl formation .

  • Buchwald-Hartwig Amination : The aniline nitrogen facilitates C–N bond formation with aryl halides under Pd catalysis .

Optimized Conditions :

ReactionCatalystBaseTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄K₂CO₃8070–85
Buchwald-HartwigPd₂(dba)₃/XantphosNaOtert-Bu10060–75

Cyclization and Heterocycle Formation

The molecule serves as a precursor in multicomponent reactions:

  • Dihydroquinazoline Synthesis : Reacts with arenediazonium salts and nitriles in a one-pot, three-component reaction to form fused N-heterocycles .

  • Mannich Reactions : The aniline nitrogen participates in three-component condensations with formaldehyde and amines, generating β-amino ketone derivatives .

Notable Example :

N-Ethyl-...aniline+RCN+ArN2+Base3,4-Dihydroquinazoline\text{N-Ethyl-...aniline} + \text{RCN} + \text{ArN}_2^+ \xrightarrow{\text{Base}} \text{3,4-Dihydroquinazoline}

(Conditions: RT, 12 h, 80% yield)

Functional Group Compatibility

The molecule’s stability under common reaction conditions is critical:

  • Acid/Base Stability : Resists hydrolysis in mildly acidic (pH 4–6) or basic (pH 8–10) media but degrades under strong acids (e.g., HBr/AcOH) .

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Anticandidal Activity

Recent studies have explored the anticandidal properties of indazole derivatives, including N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline. Research indicates that certain indazole compounds demonstrate significant inhibitory effects against Candida species, such as Candida albicans and Candida glabrata.

Key Findings:

  • A study evaluated a series of 3-phenyl-1H-indazole derivatives for their activity against various Candida strains.
  • Among these, compounds with specific substituents, including amides and carboxamides, showed enhanced activity at concentrations as low as 1 mM .

Data Table: Anticandidal Activity of Indazole Derivatives

Compound IDStructure DescriptionActivity Against C. albicansActivity Against C. glabrata
10gN,N-diethylcarboxamide derivativeStrong (1 mM)Moderate
3jN-substituted carboxamideMaximum inhibition (1 mM)Weak

Kinase Inhibition

This compound has also been investigated for its potential as a kinase inhibitor. Kinases play critical roles in cellular signaling pathways related to cancer progression and other diseases.

Key Findings:

  • A series of indazole derivatives were synthesized and tested for their ability to inhibit key kinases involved in the PI3K pathway, which is often dysregulated in cancer.
  • Compounds from this series exhibited low micromolar inhibition against PI3K, PDK1, and mTOR kinases, indicating a promising avenue for cancer treatment .

Data Table: Kinase Inhibition Potency

Compound IDTarget KinaseIC50 (µM)
6PI3K1.05
10PDK15.12
13mTOR2.50

Therapeutic Potential in Cardiovascular Diseases

The compound's structural characteristics suggest potential applications in treating cardiovascular conditions through the inhibition of Rho-associated kinases (ROCKs). These kinases are implicated in various cardiovascular disorders.

Key Findings:

  • Inhibition of ROCKs has been linked to beneficial effects in conditions such as hypertension and pulmonary hypertension.
  • The muscle-relaxing properties associated with ROCK inhibition may also aid in treating erectile dysfunction and overactive bladder syndrome .

Mechanism of Action

The mechanism of action of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets. The indazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Ethyl-4-[1H-Indol-3-yl(Substituted Phenyl)Methyl]Aniline Derivatives

Compound ID Substituent on Benzyl Group Melting Point (°C) Key IR Peaks (cm⁻¹) Notable Features
6p 2,4-Dichlorophenyl 168–170 3408 (N–H), 1614 (C=C) High polarity due to Cl substituents
6q 1,3-Benzodioxol-5-yl 182–184 3406 (N–H), 1519 (C–O–C) Electron-rich benzodioxol enhances stability
6u Naphthalen-1-yl 85–87 3407 (N–H), 1613 (C=C) Bulky naphthyl reduces crystallinity
6w 4-Methylphenyl 145–147 3408 (N–H), 2924 (C–H) Methyl group increases hydrophobicity
6y 4-Bromophenyl 158–160 3406 (N–H), 785 (C–Br) Bromine adds molecular weight and density
6z 3,4-Dichlorophenyl 190 3406 (N–H), 1093 (C–Cl) Highest melting point due to dual Cl atoms

Substituent Effects on Physical Properties

  • Melting Points: Polar substituents (e.g., Cl in 6p, 6z) correlate with higher melting points (168–190°C) due to enhanced intermolecular forces (e.g., dipole-dipole interactions). Nonpolar or bulky groups (e.g., naphthyl in 6u) reduce packing efficiency, resulting in lower melting points (85–87°C) .
  • Solubility : Methyl (6w) and bromine (6y) substituents increase hydrophobicity, likely reducing aqueous solubility. Conversely, benzodioxol (6q) may improve solubility in polar aprotic solvents due to its oxygen-rich structure .

Spectral Characteristics

  • IR Spectroscopy :
    • N–H stretching (3406–3408 cm⁻¹) is consistent across all compounds, confirming the presence of the aniline group.
    • Functional group-specific peaks include C–Br stretching (785 cm⁻¹ in 6y), C–O–C vibrations (1519 cm⁻¹ in 6q), and C–Cl stretches (1093 cm⁻¹ in 6z) .
  • ¹H NMR Trends : Electron-withdrawing substituents (e.g., Cl, Br) deshield adjacent protons, shifting aromatic resonances downfield. Methyl groups (6w) cause upfield shifts due to electron-donating effects .

Key Structural Differentiators: Indazole vs. Indole

While the compared compounds feature indole cores, N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline’s indazole moiety introduces distinct properties:

  • Electronic Effects : The adjacent nitrogen atoms in indazole create a more electron-deficient aromatic system, altering reactivity in electrophilic substitution reactions.
  • Biological Implications : Indazole derivatives are often associated with kinase inhibition and anticancer activity, whereas indole analogs are prevalent in serotonin-related pathways .

Biological Activity

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. Indazole derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C2H5NC6H4C8H6N2\text{C}_2\text{H}_5\text{N}-\text{C}_6\text{H}_4-\text{C}_8\text{H}_6\text{N}_2

The synthesis typically involves the reaction of phenylindazole derivatives with ethyl amines under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values as low as 30 nM against various cancer cell lines, including HeLa and A549 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, flow cytometry analysis revealed that certain indazole derivatives lead to G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (nM)
3dHeLa38
3dA54943
3dHT-2930
CA-4MDA-MB-2314–5
CA-4A549180

Antifungal Activity

Indazole derivatives have also been evaluated for their antifungal activity against Candida species. In vitro studies revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1 mM to over 10 mM against Candida albicans and Candida glabrata. Notably, derivatives with specific substitutions on the indazole ring showed enhanced activity compared to standard antifungal agents like miconazole .

Table 2: Antifungal Activity Against Candida Species

CompoundTarget SpeciesMIC (mM)
3hC. albicans1
3pC. glabrata10
MiconazoleC. albicansVariable

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. While some indazole derivatives demonstrated selective activity against protozoa and fungi, their efficacy against bacteria was generally lower. However, compounds with specific functional groups showed promise as selective antimicrobial agents, potentially leading to new treatments for infections resistant to conventional antibiotics .

Case Studies

Several case studies highlight the therapeutic potential of indazole derivatives:

  • Antitumor Activity : A study conducted on a series of indazole compounds showed that specific substitutions significantly enhanced antiproliferative effects against breast and cervical cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics .
  • Antifungal Efficacy : Research indicated that certain indazole derivatives could inhibit the growth of miconazole-resistant C. glabrata, suggesting a novel approach for treating resistant fungal infections .

Q & A

Q. What are the standard synthetic routes for N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a multi-step pathway involving:

  • Friedel-Crafts alkylation or Mannich-type reactions to couple the indazole core with substituted aniline derivatives.
  • One-pot synthesis using aldehydes, indole derivatives, and N-ethylaniline under acidic conditions, as demonstrated in analogous triarylmethane amine syntheses .
    Characterization:
  • IR spectroscopy identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., indazole proton shifts at δ 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) ensures exact mass matches theoretical values (e.g., deviation < 2 ppm) .
  • Melting point analysis identifies impurities; sharp melting points within 1–2°C of literature values indicate purity .
  • HPLC with UV detection (λmax ~255 nm, based on aromatic chromophores) quantifies impurities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR bands)?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) clarifies ambiguous proton-proton correlations and long-range coupling, especially for indazole and aniline substituents .
  • Variable-temperature NMR mitigates signal broadening caused by conformational exchange in the ethyl or phenyl groups .
  • Computational spectroscopy (DFT-based IR/NMR simulations) cross-validates experimental data .

Q. How can the compound’s stability under varying pH and light conditions be systematically evaluated?

Methodological Answer:

  • Photostability assays : Expose solutions to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 2–12) at 25–60°C; track decomposition products using LC-MS .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity and nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., indazole-binding enzymes) using software like AutoDock .
  • Solvent effect modeling : PCM (Polarizable Continuum Model) predicts solubility and solvatochromism .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use Box-Behnken or Taguchi methods to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
  • Green chemistry metrics : Calculate E-factors (kg waste/kg product) and atom economy for sustainability benchmarking .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for selective C–N coupling to reduce side reactions .

Q. What advanced techniques validate crystallographic data for structural derivatives?

Methodological Answer:

  • Single-crystal XRD : Refine structures using SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-Rmerge datasets .
  • ORTEP visualization : Use WinGX to generate thermal ellipsoid plots and assess disorder in ethyl/phenyl groups .

Q. How can degradation pathways be elucidated for environmental or metabolic studies?

Methodological Answer:

  • LC-HRMS/MS : Identify degradation products (e.g., hydroxylated or de-ethylated metabolites) via fragmentation patterns .
  • Isotopic labeling : Track ¹⁴C-labeled aniline moieties in biodegradation assays .
  • Enzymatic assays : Incubate with cytochrome P450 isoforms to mimic hepatic metabolism .

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